methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate
CAS No.:
Cat. No.: VC14782627
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O3S |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | methyl 2-[(2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl)amino]acetate |
| Standard InChI | InChI=1S/C15H16N2O3S/c1-20-12(18)9-16-14(19)13-10-5-4-6-11(10)21-15(13)17-7-2-3-8-17/h2-3,7-8H,4-6,9H2,1H3,(H,16,19) |
| Standard InChI Key | BNRFAQMUIKVHLM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CNC(=O)C1=C(SC2=C1CCC2)N3C=CC=C3 |
Introduction
Methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate is a complex organic compound featuring a pyrrole ring and a cyclopenta[b]thiophene moiety. This compound belongs to a category of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The presence of methyl and glycinate functional groups enhances its solubility and reactivity, making it a candidate for various chemical and biological studies.
Structural Features
-
Molecular Formula: C₁₄H₁₅N₃O₂S
-
Key Components:
-
Pyrrole Ring: Known for its role in various biological processes.
-
Cyclopenta[b]thiophene Moiety: Contributes to the compound's unique chemical properties.
-
Glycinate Group: Enhances solubility and reactivity.
-
Synthesis Methods
The synthesis of methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate typically involves multi-step organic reactions. These methods often integrate the pyrrole and thiophene structures through various chemical transformations.
Potential Applications
Given its structural features and potential biological activities, this compound is of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume